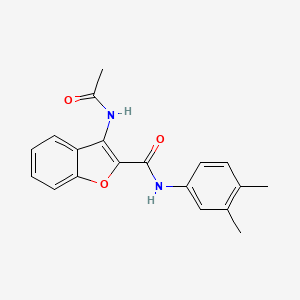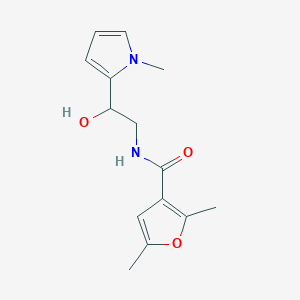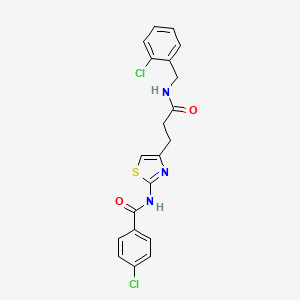![molecular formula C19H29N3O4S B2801540 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415463-53-3](/img/structure/B2801540.png)
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea, also known as DTOMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication, protein synthesis, and cell division. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to exhibit antifungal and antibacterial activity against various strains of fungi and bacteria. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has several advantages that make it an attractive compound for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity against various cancer cell lines, fungi, and bacteria. However, there are also some limitations associated with this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea. One potential direction is to explore its potential use as an anticancer agent in vivo, as most of the studies conducted so far have been in vitro. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Furthermore, the potential use of this compound as an antifungal and antibacterial agent should also be explored further. Overall, this compound has significant potential for various applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Synthesemethoden
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea can be synthesized through a multi-step process, which involves the reaction of 2,3-dimethoxybenzaldehyde with thiomorpholine to form the corresponding Schiff base. The Schiff base is then reacted with oxalyldihydrazide to form the hydrazone intermediate, which is further reacted with 4-isothiocyanatomethylmorpholine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been explored as a potential anticancer agent, as it has been found to exhibit potent cytotoxic activity against various cancer cell lines. Additionally, this compound has also been investigated for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-24-16-5-3-4-15(17(16)25-2)21-18(23)20-14-19(6-10-26-11-7-19)22-8-12-27-13-9-22/h3-5H,6-14H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCXAHDLLHQBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)



![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)
![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)
![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)
![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2801469.png)
![3-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2801471.png)


